1-Bromo-1,1,2,2-tetrafluorohexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetrafluorohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF4/c1-2-3-4-5(8,9)6(7,10)11/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIKPUAUWMVBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(F)(F)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299153 | |
| Record name | 1-Bromo-1,1,2,2-tetrafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151831-45-7 | |
| Record name | 1-Bromo-1,1,2,2-tetrafluorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151831-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-1,1,2,2-tetrafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 1 Bromo 1,1,2,2 Tetrafluorohexane and Analogous Structures
Methodologies for Carbon-Halogen and Carbon-Fluorine Bond Formation
The creation of carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds is fundamental to the synthesis of halogenated alkanes. The distinct reactivity of fluorine and bromine necessitates different strategic approaches.
Electrophilic Fluorination Reactions
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org While elemental fluorine (F₂) is a potent electrophilic fluorinating agent, its high reactivity and tendency to cause non-selective reactions and C-C bond cleavage limit its application in controlled syntheses. wikipedia.org To mitigate these issues, specialized reagents have been developed.
Modern electrophilic fluorination often employs reagents with a nitrogen-fluorine (N-F) bond. wikipedia.org These reagents are generally more stable, safer, and allow for greater selectivity. Examples include N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), which are effective for the fluorination of various substrates. wikipedia.org Cationic nitrogen-based reagents, like N-fluoropyridinium salts, exhibit enhanced reactivity due to the electron-withdrawing nature of the cationic nitrogen, which further polarizes the N-F bond. wikipedia.org
The fluorination of alkenes using electrophilic N-F reagents in the presence of a nucleophile can proceed cleanly to yield vicinal alkoxyfluorides. wikipedia.org However, the direct fluorination of simple alkenes can often lead to complex product mixtures. wikipedia.org
| Reagent Type | Example(s) | Characteristics |
| Elemental | Fluorine (F₂) | Highly reactive, often non-selective, requires specialized equipment. wikipedia.org |
| N-F Reagents (Neutral) | N-Fluorobenzenesulfonimide (NFSI) | Effective, more stable and selective than F₂. wikipedia.org |
| N-F Reagents (Cationic) | N-Fluoropyridinium salts | Increased reactivity and yields. wikipedia.org |
Nucleophilic Fluorination Approaches
Nucleophilic fluorination is a widely used method for introducing fluorine into organic molecules. This approach typically involves the displacement of a leaving group by a fluoride (B91410) ion. The classic Finkelstein reaction, a halide exchange process, provides a foundational framework for this transformation. ucla.edu
Common nucleophilic fluoride sources include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF). scispace.com The reactivity of these reagents is often hampered by their low solubility in organic solvents and the high solvation energy of the fluoride ion. scispace.comucla.edu To overcome these limitations, various strategies are employed, such as the use of phase-transfer catalysts or polar aprotic solvents.
Modern advancements have led to the development of more sophisticated fluorinating agents. Reagents like diethylaminosulfur trifluoride (DAST) and its derivatives, such as PyFluor, offer effective deoxyfluorination of alcohols under milder conditions with reduced elimination side products. ucla.edu These reagents work by activating the alcohol, followed by nucleophilic substitution with fluoride. alfa-chemistry.com
| Fluoride Source | Key Features | Typical Applications |
| Alkali Metal Fluorides (e.g., KF, CsF) | Cost-effective, readily available. scispace.com | Halide exchange reactions (Finkelstein). ucla.edu |
| Deoxyfluorination Reagents (e.g., DAST, PyFluor) | Converts alcohols to alkyl fluorides, often with high selectivity. ucla.edu | Synthesis of complex fluorinated molecules from alcohol precursors. ucla.edu |
| Tetrabutylammonium Triphenyldifluorosilicate (TBAT) | Used in combination with perfluoro-1-butanesulfonyl fluoride (PBSF) for direct fluorination of alcohols. organic-chemistry.org | High-yield conversion of alcohols to fluorides with inversion of stereochemistry. organic-chemistry.org |
Bromination Protocols for Fluorinated Alkanes
The introduction of a bromine atom into a fluorinated alkane can be achieved through several methods. Direct bromination of fluorinated hydrocarbons at elevated temperatures (400-500 °C) is a viable approach for synthesizing bromofluoroalkanes. acs.org This method involves the substitution of a hydrogen atom with a bromine atom. Below 400 °C, the reaction rate is often slow, while temperatures significantly above 500 °C can lead to carbonization. acs.org
Photochemical bromination, using ultraviolet (UV) light, provides an alternative route that can be performed at room temperature. chemguide.co.uk This free-radical substitution reaction allows for the replacement of hydrogen atoms with bromine. The reactivity in these reactions is generally lower than that of chlorination. chemguide.co.uk For instance, the competitive bromination of various fluoroethanes has been studied to determine the influence of fluorine substitution on the reactivity of adjacent C-H bonds. rsc.org
Another strategy involves the addition of bromine or bromine-containing reagents to fluoroalkenes. acs.org For example, the combination of N-bromosuccinimide and a fluoride source like triethylamine (B128534) trihydrofluoride can be used for the bromofluorination of alkenes, proceeding with anti-stereospecificity and Markovnikov regioselectivity. orgsyn.org
| Bromination Method | Conditions | Substrate |
| Thermal Bromination | 400-500 °C | Fluorinated alkanes with C-H bonds. acs.org |
| Photochemical Bromination | UV light, room temperature | Alkanes and fluorinated alkanes. chemguide.co.uk |
| Bromofluorination of Alkenes | N-bromosuccinimide, Et₃N·3HF | Alkenes and fluoroalkenes. orgsyn.org |
Preparation from Fluorinated Building Blocks
Utilizing pre-fluorinated starting materials is a powerful strategy for the synthesis of complex fluorinated molecules like 1-bromo-1,1,2,2-tetrafluorohexane. This approach confines the handling of potentially hazardous fluorinating agents to the initial steps and allows for the construction of the target molecule through more conventional transformations.
Transformation of Perfluoroalkyl and Perfluoroaryl Precursors
Perfluoroalkyl compounds serve as valuable building blocks in organofluorine chemistry. The synthesis of this compound can be envisioned starting from a perfluoroalkyl precursor. For instance, a perfluoroalkyl iodide could undergo a reaction to introduce the bromine atom and the hydrocarbon chain.
Synthetic Routes Involving Bromotetrafluoroalkanoic Acid Derivatives
A known synthetic pathway to bromotetrafluoroalkanols involves the use of bromotetrafluoroalkanoic acid derivatives. google.com A patent describes a process for producing 1-bromo-1,1,2,2-tetrafluoro-alkanols. This method starts with the reaction of a bromotetrafluoroalkyl halide with a malonic ester. The resulting diester is then hydrolyzed and decarboxylated to yield a 1-bromo-1,1,2,2-tetrafluoro-alkanoic acid. google.com
Crucially, the direct reduction of this alkanoic acid with reagents like borane-THF complex was found to be unsuccessful, leading to the undesired reduction of the bromo substituent. google.com To circumvent this, the carboxylic acid is first converted to its more reactive acid chloride derivative. Subsequent reduction of the acid chloride with sodium borohydride (B1222165) in an ether-based solvent successfully yields the desired 1-bromo-1,1,2,2-tetrafluoro-alkanol with good yield, suppressing the reduction of the bromine atom. google.com This alcohol could then potentially be further transformed to the target alkane.
| Step | Reagents/Conditions | Intermediate/Product |
| 1 | Bromotetrafluoroalkyl halide + Malonic ester, followed by alkali | 1-Bromo-1,1,2,2-tetrafluoroalkyl-malonic acid diester |
| 2 | Hydrolysis and heat | 1-Bromo-1,1,2,2-tetrafluoro-alkanoic acid |
| 3 | Thionyl chloride (SOCl₂) | 1-Bromo-1,1,2,2-tetrafluoro-alkanoic acid chloride |
| 4 | Sodium borohydride (NaBH₄) in ether solvent | 1-Bromo-1,1,2,2-tetrafluoro-alkanol |
Catalytic Synthesis of Fluorinated Bromoalkanes
The introduction of a bromine atom adjacent to a tetrafluoroethyl moiety requires precise chemical strategies. Catalytic methods are paramount in achieving the necessary selectivity and efficiency.
Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-halogen bonds. nih.govchemicalbook.com While a direct, single-step synthesis of this compound via this method is not extensively documented, plausible multi-step synthetic routes can be constructed based on established transition metal-catalyzed reactions.
A primary strategy involves the construction of the carbon skeleton through cross-coupling reactions. sigmaaldrich.com A key precursor, such as 1-bromo-1,1,2,2-tetrafluoroethane, can be engaged in a coupling reaction with a suitable four-carbon organometallic reagent. For instance, a Grignard reagent (e.g., butylmagnesium bromide) or an organozinc reagent derived from a butyl halide could be coupled with a bromotetrafluoroethyl species using a palladium or nickel catalyst. These catalysts are well-known for their efficacy in forming C(sp³)–C(sp³) bonds.
Another approach involves the functionalization of a pre-existing six-carbon chain. Transition metal-catalyzed C–H activation could selectively introduce a bromine atom at the C1 position of a 1,1,2,2-tetrafluorohexane substrate. However, directing this activation to the desired carbon in the presence of other C-H bonds is a significant challenge. More commonly, a terminal alkene, such as 1,1,2,2-tetrafluorohex-5-ene, could be synthesized and subsequently transformed. A transition metal-catalyzed hydrobromination or a related radical addition process could then install the bromine atom at the terminal position.
Recent advances have also focused on the direct α-fluoroalkenylation of C-H bonds using gem-bromofluoroalkenes, which can then be reduced to the saturated alkane. rsc.org This highlights the versatility of transition metals in manipulating bromofluoro-compounds. rsc.org
Table 1: Examples of Transition Metal-Mediated Reactions for Analogous Structures
| Starting Material | Reagent/Catalyst | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl Triflate | AgF / Pd(0) catalyst | Fluoroarene | Good | chemicalbook.com |
| Allylic Ester | AgF / Pd(0) catalyst | Allylic Fluoride | Moderate to Good | chemicalbook.com |
Photoredox Catalysis in Halogenated Fluorocarbon Synthesis
Visible-light photoredox catalysis has emerged as a powerful and mild technique for generating radical intermediates, enabling a wide range of chemical transformations. youtube.comepa.gov This methodology is particularly well-suited for the synthesis of halogenated fluorocarbons.
A direct and efficient route to 1-bromo-1-fluoroalkanes has been demonstrated through the photoredox-catalyzed addition of dibromofluoromethane (B117605) to unactivated alkenes. nih.gov This strategy could be adapted for the synthesis of this compound. A potential pathway would involve the photoredox-catalyzed addition of a bromotetrafluoro-radical species to a terminal alkene like but-1-ene. The required ·CF₂CF₂Br radical could potentially be generated from a suitable precursor under photoredox conditions.
Alternatively, a strategy analogous to the hydro- and bromo-bromofluoromethylation of alkenes could be envisioned. nih.gov The success of these reactions hinges on the choice of the photocatalyst and solvent to control the chemoselectivity of the final product. nih.gov For example, using a suitable iridium or ruthenium photocatalyst, a precursor like 1,2-dibromotetrafluoroethane (B104034) could potentially serve as a source for the reactive species.
The synthetic utility of photoredox catalysis is further demonstrated by its ability to perform trifluoromethylations and other fluoroalkylations on a variety of substrates under mild conditions, often using visible light at room temperature. libretexts.org
Table 2: Examples of Photoredox-Catalyzed Reactions for Halogenated Compound Synthesis
| Alkene Substrate | Reagent | Photocatalyst | Product Type | Solvent | Reference |
|---|---|---|---|---|---|
| Unactivated Alkenes | CHBr₂F | fac-[Ir(ppy)₃] | 1-Bromo-1-fluoroalkane | THF | nih.gov |
| Unactivated Alkenes | CHBr₂F | Ru(bpy)₃Cl₂ | Bromo-bromofluoromethylated alkane | DMF/H₂O | nih.gov |
Emergent Synthetic Methodologies for Bromofluorocarbon Scaffolds
Beyond traditional catalytic approaches, new synthetic methods are continually being developed to create complex bromofluorocarbon structures. These often involve novel reagents or multi-step pathways that build the target molecule piece by piece.
One emergent strategy involves building the carbon chain from a smaller, functionalized fluorocarbon block. A process for producing bromotetrafluoroalkanols has been patented, which starts with an industrially available 1-bromo-1,1,2,2-tetrafluoro-alkyl halide. organic-chemistry.org This halide is first reacted with a malonic ester to extend the carbon chain, followed by hydrolysis and decarboxylation to yield a bromotetrafluoro-alkanoic acid. Subsequent reduction of the carboxylic acid would furnish the corresponding alcohol. This alcohol could then be converted to the target alkane through deoxygenation, or to the corresponding bromide via substitution, providing a versatile entry point to compounds like this compound.
Radical reactions mediated by reagents like tributyltin hydride (Bu₃SnH) also represent a powerful tool for C-C bond formation. libretexts.org A radical generated from a bromotetrafluoroethyl precursor could be added across an alkene or alkyne, effectively elongating the carbon chain. libretexts.org These kinetically controlled reactions are particularly effective for forming five-membered rings but can also be applied in intermolecular additions. libretexts.org
Furthermore, novel processes for creating functionalized precursors are being explored. For instance, a straightforward, multigram-scale synthesis of 1-azido-2-bromo-1,1,2,2-tetrafluoroethane (B8214506) from 1,2-dibromotetrafluoroethane has been reported, initiated by an organomagnesium compound. nih.gov While this product is an azide, the methodology for manipulating a bromotetrafluoroethane core highlights the potential for developing new pathways to other derivatives.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,1,2,2-tetrafluorohexane |
| 1,1,2,2-tetrafluorohex-5-ene |
| 1-Bromo-1,1,2,2-tetrafluoroethane |
| 1,2-Dibromotetrafluoroethane |
| 1-azido-2-bromo-1,1,2,2-tetrafluoroethane |
| Butylmagnesium bromide |
| But-1-ene |
| Dibromofluoromethane |
| Tributyltin hydride |
| 1-bromo-1,1,2,2-tetrafluoro-alkyl halide |
| bromotetrafluoro-alkanoic acid |
Inability to Generate Article on this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research data concerning the specific reaction mechanisms and chemical transformations of the compound This compound .
The user's request for an article detailing the nucleophilic substitution and elimination reactions of this particular compound cannot be fulfilled with scientifically accurate and verifiable information. Generating content on this topic without published experimental or theoretical findings would result in speculation and fall outside the required standards of accuracy.
While extensive information exists on the general principles of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions for various alkyl halides, including fluorinated analogues, these general models cannot be used to create a detailed, data-driven article specifically about this compound as mandated by the instructions. The creation of "detailed research findings" and "interactive data tables" is not possible in the absence of primary sources.
It is noteworthy that a related, smaller compound, 1-Bromo-1,1,2,2-tetrafluoroethane (CAS Number: 354-07-4), is documented in chemical literature and databases. However, adhering to the strict instruction to focus solely on the hexane (B92381) derivative prevents the substitution of information from its ethane (B1197151) analogue.
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Reaction Mechanisms and Chemical Transformations of 1 Bromo 1,1,2,2 Tetrafluorohexane
Carbon-Fluorine Bond Activation in Polyfluorinated Systems
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. For polyfluorinated compounds like 1-bromo-1,1,2,2-tetrafluorohexane, the presence of multiple C-F bonds introduces both electronic and steric challenges to selective chemical transformations.
Selective C-F bond cleavage in the presence of other functional groups, such as the carbon-bromine (C-Br) bond in this compound, is a key goal in fluorocarbon chemistry. The C-Br bond is significantly weaker than the C-F bonds and is typically the more reactive site. However, specific strategies have been developed to target C-F bonds in polyfluorinated systems.
One prominent strategy involves the use of transition metal complexes. Metals can insert into C-F bonds, particularly at the less sterically hindered positions or at sites activated by adjacent functional groups. Another approach is reductive defluorination, where strong reducing agents or electrochemical methods are used to cleave C-F bonds.
Catalytic hydrolysis has also been explored for the decomposition of perfluorinated compounds, although it often requires high temperatures to overcome the strength of the C-F bond. nih.gov The development of catalysts with synergistic Lewis and Brønsted acid sites has shown promise in promoting C-F bond activation at lower temperatures. nih.gov
Visible light photoredox catalysis has emerged as a powerful tool for C-F bond functionalization under mild conditions. This method often involves the generation of radical intermediates that can participate in reactions leading to C-F bond cleavage.
| Strategy | Description | Key Intermediates/Reagents | Potential Application to this compound |
| Transition Metal Catalysis | Insertion of a metal center into a C-F bond, facilitating further functionalization. | Low-valent transition metals (e.g., Ni, Pd) | Selective activation of a specific C-F bond, though challenging in the presence of a C-Br bond. |
| Reductive Defluorination | Use of strong reducing agents or electrochemistry to cleave C-F bonds. | Solvated electrons, strong reducing metals (e.g., Na, Mg) | Potential for multiple defluorination events, possibly leading to a mixture of products. |
| Catalytic Hydrolysis | Decomposition of C-F bonds using water, often at elevated temperatures and with a catalyst. | Lewis/Brønsted acid catalysts, superheated water | Degradation of the perfluoroalkyl chain. |
| Photoredox Catalysis | Use of visible light and a photocatalyst to generate reactive intermediates that can cleave C-F bonds. | Excited state photocatalysts, radical ions | Selective C-F bond functionalization under mild conditions. |
Mechanistic studies on C-F bond activation in polyfluorinated systems often utilize computational methods, such as density functional theory (DFT), in conjunction with experimental observations. These studies help to elucidate the intricate pathways of these reactions.
For instance, DFT calculations have been instrumental in understanding how synergistic Lewis and Brønsted acid sites on a catalyst can lower the energy barrier for C-F bond cleavage during hydrolysis. nih.gov In the context of this compound, the electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the entire molecule. This inductive effect can make the carbon atom bonded to bromine more electrophilic and can also affect the stability of potential intermediates formed during C-F bond activation.
Computational studies have also shed light on the selectivity of silyl (B83357) radical-mediated fluorination of alkyl bromides, revealing that the formation of strong C-F and Si-O bonds provides a powerful thermodynamic driving force. princeton.edu While this study focused on fluorination, the principles of radical stability and bond strengths are applicable to understanding the reactivity of the C-F bonds in this compound in the presence of radical species.
Radical-Mediated Processes Involving Bromofluorinated Species
The C-Br bond in this compound is susceptible to homolytic cleavage to form a perfluoroalkyl radical. This radical can be generated through various methods, including the use of radical initiators, photolysis, or transition metal catalysis. Perfluoroalkyl halides are known sources of perfluoroalkyl radicals for various synthetic applications. conicet.gov.ar
Once formed, the 1,1,2,2-tetrafluorohexyl radical can undergo a variety of transformations:
Addition to Alkenes and Alkynes: The radical can add across carbon-carbon multiple bonds to form new carbon-carbon bonds. This is a common strategy for introducing perfluoroalkyl chains into organic molecules. Studies on the radical addition of perfluoroalkyl halides to alkenes have shown high regioselectivity. dntb.gov.ua
Atom Transfer Radical Addition (ATRA): In this process, the perfluoroalkyl radical adds to an alkene, and a halogen atom is subsequently transferred from another molecule of the perfluoroalkyl halide to the resulting radical, propagating the radical chain.
Substitution Reactions: The radical can participate in substitution reactions, particularly on aromatic and heteroaromatic rings.
The reactivity of perfluoroalkyl radicals is influenced by their electrophilic nature, which is a consequence of the high electronegativity of the fluorine atoms. organic-chemistry.org
| Radical Reaction Type | Description | Example Reactant | Potential Product with 1,1,2,2-tetrafluorohexyl radical |
| Addition to Alkenes | The perfluoroalkyl radical adds to the double bond of an alkene. | Ethene | 1-Bromo-3,3,4,4-tetrafluorooctane |
| Atom Transfer Radical Addition | A radical chain reaction involving addition and halogen transfer. | Alkene | A more complex adduct depending on the specific alkene. |
| Aromatic Substitution | The perfluoroalkyl radical attacks an aromatic ring, leading to substitution of a hydrogen atom. | Benzene | (1,1,2,2-Tetrafluorohexyl)benzene |
Exploration of Other Reactive Pathways and Intermediates
Beyond C-F bond activation and radical processes, other reactive pathways for this compound can be envisaged based on the chemistry of alkyl halides.
Nucleophilic Substitution: The carbon atom attached to the bromine is electrophilic and can be a target for nucleophiles. However, SN2 reactions on polyfluorinated substrates can be sterically hindered. SN1 reactions are also possible, but the stability of the resulting carbocation would be influenced by the electron-withdrawing fluorine atoms. Nucleophilic substitution reactions on per- and polyfluoroalkyl substances have been investigated, with hydroxide (B78521) being an effective nucleophile for defluorination under hydrothermal conditions. mines.edu
Formation of Organometallic Reagents: The reaction of this compound with metals like magnesium or lithium could potentially form Grignard or organolithium reagents. wisc.edumasterorganicchemistry.comlibretexts.orgbyjus.com These reagents are powerful nucleophiles and are widely used in organic synthesis to form new carbon-carbon bonds. However, the formation of such reagents from polyfluorinated precursors can be challenging and may require specific reaction conditions.
Elimination Reactions: Although less common for polyfluorinated compounds due to the strength of the C-F bond and the acidity of the alpha-protons, elimination of HBr is a theoretical possibility if a suitable base and reaction conditions are employed.
The interplay of these different reactive pathways is complex and highly dependent on the specific reaction conditions, including the choice of reagents, solvent, and temperature.
Advanced Analytical Methodologies for Characterization and Quantification of 1 Bromo 1,1,2,2 Tetrafluorohexane
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for probing the molecular architecture of 1-Bromo-1,1,2,2-tetrafluorohexane, providing detailed insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the fluorine environments within the molecule.
¹H NMR Spectroscopy: While the tetrafluoroethyl group lacks protons, the butyl chain of this compound provides a rich ¹H NMR spectrum. The spectrum would exhibit signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the butyl chain. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the adjacent tetrafluoroethyl group. The protons on the carbon atom closest to the fluorinated segment would be the most deshielded and appear at a higher chemical shift. The integration of the signals would correspond to the number of protons in each environment (3H for the methyl group and 2H for each of the three methylene groups). The splitting patterns, governed by proton-proton spin-spin coupling (³JHH), would reveal the connectivity of the protons in the alkyl chain. For instance, the methyl group protons would appear as a triplet due to coupling with the adjacent methylene group.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) |
| ¹⁹F (on C-1) | -80 to -120 | Multiplet | ²JFF, ³JFF, ³JHF |
| ¹⁹F (on C-2) | -110 to -150 | Multiplet | ²JFF, ³JFF, ³JHF |
| ¹H (CH₂ adjacent to CF₂) | 2.0 - 2.5 | Multiplet | ³JHH, ³JHF |
| ¹H (other CH₂) | 1.2 - 1.8 | Multiplet | ³JHH |
| ¹H (CH₃) | 0.8 - 1.2 | Triplet | ³JHH |
| Note: These are generalized expected values and can vary based on the solvent and experimental conditions. |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the region of 1100-1350 cm⁻¹. The C-Br stretching vibration would appear at a lower frequency, generally in the range of 500-600 cm⁻¹. The C-H stretching vibrations of the hexane (B92381) chain would be observed around 2850-3000 cm⁻¹. orgchemboulder.com The bending vibrations for the CH₂ and CH₃ groups would be present in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for detecting non-polar bonds. The C-C backbone vibrations and symmetric C-F stretching modes are often strong in the Raman spectrum. While C-F bonds can be observed in both IR and Raman, the symmetric stretches are typically more intense in Raman spectra. The C-Br stretch is also Raman active.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch (alkane) | 2850-3000 | 2850-3000 | Strong (IR), Medium (Raman) |
| C-F Stretch | 1100-1350 | 1100-1350 | Very Strong (IR), Medium-Strong (Raman) |
| C-C Stretch | 800-1200 | 800-1200 | Weak-Medium (IR), Strong (Raman) |
| C-Br Stretch | 500-600 | 500-600 | Medium (IR), Strong (Raman) |
| Note: These are generalized expected values. Actual frequencies and intensities can be influenced by molecular conformation and intermolecular interactions. |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, the presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units. youtube.comdocbrown.info
The fragmentation of this compound in the mass spectrometer would likely proceed through the cleavage of the C-C and C-Br bonds. The loss of a bromine atom would be a prominent fragmentation pathway, leading to a significant peak corresponding to the [C₆H₉F₄]⁺ fragment. Cleavage of the C-C bond between the fluorinated and non-fluorinated parts of the molecule would also be expected, generating various smaller fragments. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the confirmation of the elemental composition.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
Gas Chromatography (GC) for Volatile Fluorinated Compounds
Given its expected volatility, Gas Chromatography (GC) is the primary chromatographic technique for the analysis of this compound. libretexts.org The compound would be introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. A non-polar or mid-polar stationary phase, such as those based on polydimethylsiloxane, would be suitable for the separation of this halogenated alkane.
Detection can be achieved using various detectors. A Flame Ionization Detector (FID) would respond to the hydrocarbon portion of the molecule. For higher sensitivity and selectivity, an Electron Capture Detector (ECD) is highly effective for halogenated compounds due to their high electron affinity. The most powerful detection method is coupling the GC to a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectra for definitive identification.
| GC Parameter | Typical Condition |
| Column Type | Capillary, non-polar (e.g., DB-5ms) |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Ramped from a low initial temperature to a final temperature to ensure good separation. |
| Detector | Mass Spectrometer (MS), Electron Capture Detector (ECD), Flame Ionization Detector (FID) |
| Note: Optimal conditions would need to be determined experimentally. |
Liquid Chromatography (LC) for Non-volatile Derivatives
While this compound itself is likely too volatile for conventional Liquid Chromatography (LC), this technique would be applicable to the analysis of its non-volatile derivatives or degradation products. For instance, if the bromo- or fluoro- groups are replaced with more polar functional groups through chemical reaction, the resulting products might be amenable to LC separation.
In such cases, reversed-phase LC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be the method of choice. Detection could be achieved using a UV detector if the derivatives contain a chromophore, or more universally with a mass spectrometer (LC-MS). LC-MS would be particularly powerful for identifying unknown derivatives formed in complex matrices.
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the specific and sensitive analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent of these methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of a capillary column. As the separated compound elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
The selection of the GC column is critical; a non-polar or medium-polarity column is typically effective for separating halogenated hydrocarbons. The mass spectrometer can be operated in different modes, such as full scan mode to identify unknown compounds or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying a known analyte like this compound. google.com For instance, the analysis of related tetrafluoroethane (B1211177) compounds has been successfully performed using GC-MS, highlighting its applicability to this class of chemicals. google.com
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC Column | DB-1 or equivalent (30 m x 0.32 mm ID, 1-µm film) | Separation of volatile organic compounds based on boiling point. |
| Injector Temperature | 200 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Temperature Program | Initial 35-40°C, ramped to 250-300°C | Separates compounds with a wide range of boiling points. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Ionization Mode | Electron Ionization (EI) | Creates characteristic fragmentation patterns for structural identification. |
| MS Detector Mode | Full Scan / Selected Ion Monitoring (SIM) | Provides a full mass spectrum for identification or focuses on specific ions for quantification. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS is well-suited for volatile compounds, LC-MS provides a powerful alternative, particularly for less volatile or thermally labile bromofluorocarbons. LC-MS separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. For a compound like this compound, which has limited polarity, Reverse-Phase Liquid Chromatography (RPLC) would be the method of choice.
Recent advancements in LC-MS, especially with triple quadrupole mass spectrometers, offer exceptional sensitivity and selectivity, allowing for the detection of trace levels of halogenated compounds. jasco-global.com Although direct LC-MS methods for this compound are not widely published, methodologies developed for other halogenated contaminants, such as bromate, demonstrate the potential of LC-MS/MS for high-sensitivity analysis. jasco-global.comeurl-pesticides.eu The integration of different chromatographic methods, such as RPLC and Hydrophilic Interaction Chromatography (HILIC), can provide comprehensive metabolomic data, a principle that can be applied to environmental or biological samples containing bromofluorocarbons. nih.govnih.gov
Elemental Analysis for Halogen Content Determination
Determining the precise halogen content (bromine and fluorine) is a critical component of characterizing this compound. This is accomplished through elemental analysis, which quantifies the constituent elements in a sample.
A primary method for halogen determination is Combustion Ion Chromatography (CIC) . diva-portal.organalytice.com In this technique, the sample is combusted at a high temperature in a stream of oxygen. The resulting gases, including hydrogen fluoride (B91410) (HF) and hydrogen bromide (HBr), are passed through an absorption solution. This solution is then injected into an ion chromatograph, which separates and quantifies the fluoride and bromide ions. This method provides a direct measure of the fluorine and bromine content in the original molecule. diva-portal.org
Another advanced approach involves the use of specialized elemental analyzers. For instance, the Thermo Scientific FlashSmart Elemental Analyzer can be configured for the analysis of fluorine-containing compounds. thermofisher.com It utilizes dynamic flash combustion to break down the sample, followed by a specialized "FluoAdso" layer that reacts with fluorine, preventing interference with other measurements and protecting the analytical system. The resulting gases are then separated by a GC column and detected by a Thermal Conductivity Detector (TCD) to provide a complete CHN (Carbon, Hydrogen, Nitrogen) report, which can be extended to halogens. thermofisher.com
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Combustion Ion Chromatography (CIC) | Sample is combusted, and resulting halogenated gases are absorbed and analyzed by IC. diva-portal.org | High accuracy and precision for multiple halogens simultaneously. Established method (e.g., EN 15408). analytice.com | Requires specialized combustion and absorption modules. |
| Sodium Fusion Method | The organic compound is heated with metallic sodium to convert halogens into inorganic sodium halides, which are then detected by wet chemistry tests. mu.edu.iq | Simple qualitative test for the presence of halogens. | Not quantitative; can be hazardous due to the use of sodium metal. mu.edu.iq |
| GC with Plasma-based Ionization (GC-PARCI-MS) | A GC system is coupled to a plasma-based ionization source that allows for elemental mass spectrometry, providing compound-independent quantification. researchgate.net | Extremely low limits of detection (LODs) for halogens (e.g., 0.018-0.025 pg for bromine). researchgate.net | Requires highly specialized and less common instrumentation. |
Emerging Analytical Approaches for Bromofluorocarbons
The field of analytical chemistry is continually evolving, with new methods emerging for the detection of halogenated compounds like bromofluorocarbons. These approaches aim to increase sensitivity, improve efficiency, and enable analysis in complex matrices.
Concerns over emerging organic contaminants (EOCs), a category that includes polyfluorinated alkyl substances (PFAS) and brominated flame retardants (BFRs), have driven the development of novel analytical strategies. nih.gov For atmospheric analysis, new sampling techniques are being developed to better capture these compounds from the air. In terms of detection, high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, is becoming more prevalent. HRMS provides highly accurate mass measurements, which aids in the identification of unknown compounds and their transformation products without the need for specific reference standards.
Furthermore, the use of subcritical fluid extraction (SFE) with greener solvents like 1,1,1,2-tetrafluoroethane (B8821072) is an emerging sample preparation technique. A study demonstrated the use of subcritical 1,1,1,2-tetrafluoroethane extraction coupled with GC-MS for the simultaneous analysis of various organic pollutants in aquatic products, showcasing its potential as a rapid and environmentally friendly alternative to traditional solvent extraction methods. epa.gov Such innovative extraction and detection methods are poised to enhance the analytical capabilities for a wide range of bromofluorocarbons, including this compound.
Applications of 1 Bromo 1,1,2,2 Tetrafluorohexane As a Versatile Synthetic Intermediate
Exploration in Fluorous Chemistry and Green Solvent Research
The pursuit of sustainable chemical processes has intensified research into innovative fields such as fluorous chemistry and the development of green solvents. neuroquantology.comresearchgate.netgarph.co.uk These areas aim to minimize the environmental impact of chemical synthesis by reducing waste, enhancing catalyst and solvent recyclability, and lowering toxicity. neuroquantology.comnih.gov While specific research on 1-bromo-1,1,2,2-tetrafluorohexane in these applications is not extensively documented in publicly available literature, its molecular structure suggests potential utility based on the principles of these green chemistry domains.
Theoretical Role in Fluorous Chemistry
Fluorous chemistry utilizes highly fluorinated compounds or substituents to facilitate the separation and recovery of catalysts or reaction products. wikipedia.org A key concept is the "fluorous phase," a third phase distinct from aqueous and organic phases, in which highly fluorinated molecules preferentially dissolve. wikipedia.orgtcichemicals.com This unique partitioning behavior forms the basis of fluorous biphasic catalysis, where a fluorous-tagged catalyst can be easily separated from the non-fluorous product and solvent phases after a reaction and subsequently reused. rsc.orgmdpi.com
A common strategy in fluorous chemistry involves the attachment of "fluorous ponytails," which are perfluorinated alkyl chains, to a molecule of interest, such as a catalyst or a reagent. wikipedia.orgrsc.org These ponytails impart a high affinity for fluorous solvents. wikipedia.org Compounds like this compound could theoretically serve as a foundational building block for creating such fluorous ponytails. The presence of a bromine atom provides a reactive site for attachment to other molecules via various organic reactions, such as nucleophilic substitution or cross-coupling reactions. nih.govresearchgate.net The tetrafluoroalkyl chain, while relatively short, contributes to the fluorous character of the resulting molecule.
The general approach for creating a fluorous-tagged species from a bromo-fluoroalkane could involve:
Reaction of the bromo-group: The carbon-bromine bond can be targeted for substitution or coupling reactions to link the tetrafluorohexane moiety to a ligand, catalyst, or substrate. nih.gov
Generation of a fluorous-tagged entity: The resulting molecule, now bearing the fluorinated chain, would exhibit increased solubility in fluorous solvents.
Application in biphasic systems: This fluorous-tagged entity could then be employed in a fluorous biphasic system, allowing for simplified separation and recycling. mdpi.comnih.gov
Potential as a Green Solvent or Co-solvent
Green solvents are environmentally benign alternatives to traditional volatile organic compounds (VOCs) and are selected based on criteria such as low toxicity, biodegradability, derivation from renewable resources, and low environmental impact. neuroquantology.comresearchgate.net Fluorinated solvents, a class of compounds that includes this compound, possess a unique set of properties that make them attractive for consideration as green solvents in certain applications. envirotech-europe.comagcchem.com
Key Properties of Fluorinated Solvents:
Chemical and Thermal Stability: Fluorinated compounds often exhibit high stability due to the strength of the carbon-fluorine bond. envirotech-europe.comlongdom.org
Non-flammability: Many fluorinated solvents are non-flammable, which enhances safety in industrial processes. envirotech-europe.com
Low Surface Tension: This property allows for excellent wetting and spreading capabilities. envirotech-europe.com
Gas Solubility: Fluorinated solvents can exhibit high solubility for gases like oxygen and carbon dioxide. tcichemicals.com
Distinct Polarity: Their unique polarity can influence reaction pathways and selectivities.
While the presence of bromine in this compound introduces a reactive site that may limit its use as an inert bulk solvent, it could find application in specific reaction systems or as a co-solvent. Its partial fluorination contributes to some of the characteristic properties of fluorous compounds. Research into fluorinated solvents is ongoing, with a focus on balancing performance with environmental considerations such as persistence and potential for bioaccumulation. agcchem.com The development of more sustainable and less persistent fluorinated compounds is a key area of green chemistry research. wpmucdn.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-bromo-1,1,2,2-tetrafluorohexane, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves radical bromination of perfluorinated precursors or halogen exchange reactions. For example, nucleophilic substitution using bromine sources (e.g., N-bromosuccinimide) with fluorinated hexane derivatives under controlled temperatures (e.g., −78°C to room temperature) can minimize side reactions. Catalyst selection (e.g., Lewis acids like AlCl₃) and solvent polarity (e.g., anhydrous dichloromethane) are critical for yield optimization. Purification via fractional distillation or preparative GC is recommended to isolate the target compound .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is essential for identifying fluorine environments, while ¹H/¹³C NMR resolves bromine and alkyl chain positions.
- Mass Spectrometry (GC-MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
- X-ray Crystallography : Resolves stereochemical configuration, particularly if stereoisomers are present (e.g., diastereomers reported in analogous tetrafluorohexanes) .
Q. How is this compound applied in materials science research?
- Methodological Answer : Its combination of fluorine (inertness) and bromine (reactivity) makes it valuable as:
- Fluoropolymer Precursor : Bromine serves as a reactive site for crosslinking or functionalization in coatings/lubricants.
- Solvent in Battery Electrolytes : Fluorinated chains enhance thermal stability, as seen in battery-grade tetrafluoroethyl ethers .
- Intermediate for Bioactive Molecules : Bromine enables subsequent coupling reactions in pharmaceutical synthesis .
Advanced Research Questions
Q. How do stereochemical variations in this compound impact its physical and chemical properties?
- Methodological Answer : Fluorine and bromine substituents induce steric and electronic effects. For example:
- Conformational Analysis : Diastereomers of 2,3,4,5-tetrafluorohexane show distinct melting points and dipole moments due to fluorine positioning .
- Reactivity : Bromine at terminal positions may favor SN2 mechanisms, while internal positions could stabilize carbocation intermediates. Computational modeling (DFT) is recommended to predict regioselectivity .
Q. How should researchers address contradictions in toxicity data for halogenated alkanes like this compound?
- Methodological Answer :
- In Vitro Assays : Use cell-based models (e.g., hepatocyte viability tests) to compare with structurally related compounds (e.g., 3-bromo-1,1,2,2-tetrafluoropropane, which has a human toxicity threshold of 40 ppt) .
- Structure-Activity Relationships (SAR) : Correlate fluorine/bromine ratios with toxicity; higher fluorine content often reduces reactivity but may increase bioaccumulation risks.
- Replication Studies : Validate conflicting data using standardized OECD guidelines for halogenated solvents .
Q. What strategies are effective for resolving discrepancies in reaction yields during large-scale synthesis?
- Methodological Answer :
- Process Optimization : Monitor reaction kinetics via in situ FTIR to identify intermediate bottlenecks.
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., dehydrohalogenation products) and adjust bromine stoichiometry.
- Scale-Up Protocols : Gradual temperature ramping and flow chemistry systems mitigate exothermic side reactions observed in batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
